molecular formula C10H6FNO2 B1512151 5-Fluoroquinoline-4-carboxylic acid CAS No. 1219834-23-7

5-Fluoroquinoline-4-carboxylic acid

Cat. No. B1512151
CAS RN: 1219834-23-7
M. Wt: 191.16 g/mol
InChI Key: SJZCUKNHUFCCTJ-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has been a subject of interest in recent years . Various synthetic approaches to the quinolone system have been reviewed, including structural modifications by incorporating substituents into different positions or by means of annelation .


Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The InChI code for this compound is 1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and complex. The reactions often involve the quinoline ring system and can be influenced by various factors such as the presence of substituents .

Scientific Research Applications

Drug Design and Medicinal Chemistry

5-Fluoroquinoline-4-carboxylic acid serves as a core template in drug design due to its broad spectrum of bioactivity. Its structural motif is common in many pharmacologically active compounds, making it a valuable pharmacophore in medicinal chemistry research . The compound’s ability to interact with various biological targets can lead to the development of new therapeutic agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-Fluoroquinoline-4-carboxylic acid is utilized for constructing complex molecular architectures. Its versatility allows chemists to introduce various functional groups, enabling the synthesis of a wide range of derivatives with potential industrial applications .

Biological Activity Studies

The quinoline ring system, including derivatives like 5-Fluoroquinoline-4-carboxylic acid, is studied for its biological activities. Researchers investigate its potential as an anti-inflammatory, antiviral, and anticancer agent, among other therapeutic properties .

Material Science

Quinoline derivatives are explored in material science for their electronic properties. 5-Fluoroquinoline-4-carboxylic acid could be used in the development of organic semiconductors, which are essential for creating flexible electronic devices .

Environmental Chemistry

In environmental chemistry, the detection and quantification of quinoline compounds like 5-Fluoroquinoline-4-carboxylic acid are crucial. They serve as markers for pollution and are used in studies related to the degradation of environmental pollutants .

Green Chemistry

The synthesis and application of 5-Fluoroquinoline-4-carboxylic acid are also relevant in the context of green chemistry. Researchers aim to develop sustainable chemical processes that minimize environmental impact while maximizing the compound’s utility .

Photodynamic Therapy

5-Fluoroquinoline-4-carboxylic acid may have applications in photodynamic therapy (PDT). As part of photosensitizers, it can be activated by light to produce reactive oxygen species, which are used to kill cancer cells .

Chemical Biology

In chemical biology, 5-Fluoroquinoline-4-carboxylic acid is used as a tool to probe biological systems. It can help in understanding the interaction between small molecules and biological macromolecules, leading to insights into cellular processes .

Mechanism of Action

While the specific mechanism of action for 5-Fluoroquinoline-4-carboxylic acid is not mentioned in the search results, quinolones, a class of compounds that includes 5-Fluoroquinoline-4-carboxylic acid, are known to inhibit bacterial DNA-gyrase, leading to rapid bacterial death .

It should be stored at a temperature between 2-8°C .

Safety and Hazards

The safety information available indicates that 5-Fluoroquinoline-4-carboxylic acid may pose certain hazards. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the product only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on 5-Fluoroquinoline-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of carboxylic acid derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has seen rapid development in recent years .

properties

IUPAC Name

5-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZCUKNHUFCCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857273
Record name 5-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinoline-4-carboxylic acid

CAS RN

1219834-23-7
Record name 5-Fluoro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219834-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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